molecular formula C17H12BrNO3S B6136762 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one

5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one

Cat. No. B6136762
M. Wt: 390.3 g/mol
InChI Key: BMSBGXZLQDVEME-ZROIWOOFSA-N
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Description

5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one, also known as BHMB, is a synthetic compound with potential therapeutic applications. BHMB belongs to the class of thiazole derivatives, which have been widely studied for their various pharmacological properties.

Mechanism of Action

The exact mechanism of action of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed that 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one inhibits the activity of certain enzymes involved in cell proliferation, leading to the death of cancer cells. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one may also induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to have a number of biochemical and physiological effects. Studies have shown that 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one can inhibit the activity of certain enzymes involved in cell proliferation, such as thymidine phosphorylase and topoisomerase II. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for further research. However, one limitation of using 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in lab experiments is its potential toxicity. Studies have shown that 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one can be toxic to normal cells at high concentrations, highlighting the need for further research to determine its optimal dosage and potential side effects.

Future Directions

There are several future directions for research on 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one. One area of research could focus on the development of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one as a potential cancer therapy. Further studies could investigate the optimal dosage and potential side effects of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in vivo. Additionally, studies could investigate the potential of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in combination with other cancer therapies. Another area of research could focus on the development of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one as a potential anti-inflammatory or antioxidant therapy. Further studies could investigate the potential of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in various disease models, such as Alzheimer's disease or Parkinson's disease. Overall, 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is a promising compound with potential therapeutic applications, making it an important area of research for future studies.

Synthesis Methods

5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one can be synthesized by the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-phenyl-1,3-thiazole-4-carboxylic acid in the presence of a catalyst such as piperidine. The reaction proceeds via a condensation reaction, resulting in the formation of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one as a yellow solid.

Scientific Research Applications

5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S/c1-22-13-8-10(7-12(18)15(13)20)9-14-16(21)19-17(23-14)11-5-3-2-4-6-11/h2-9,20H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSBGXZLQDVEME-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one

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